3-(Cyclopropylamino)-5-{[3-(Trifluoromethyl)phenyl]amino}pyrimido[4,5-C]quinoline-8-Carboxylic Acid
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Overview
Description
CX-5279 is a selective, small molecule, ATP-competitive inhibitor of casein kinase 2 (CK2). CK2 is a serine/threonine protein kinase involved in various cellular processes, including cell growth, proliferation, and survival. CX-5279 has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit CK2 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CX-5279 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrimido[4,5-c]quinoline core and subsequent functionalization to introduce the cyclopropylamino and trifluoromethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of CX-5279 would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
CX-5279 undergoes various chemical reactions, including:
Oxidation: CX-5279 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on CX-5279.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings of CX-5279.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CX-5279 may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Scientific Research Applications
Chemistry: CX-5279 serves as a valuable chemical probe for studying CK2 activity and its role in cellular processes.
Biology: Researchers use CX-5279 to investigate the biological functions of CK2 and its involvement in signaling pathways.
Medicine: CX-5279 shows promise as a therapeutic agent for cancer treatment due to its ability to inhibit CK2, which is often overexpressed in cancer cells.
Industry: CX-5279 can be used in the development of diagnostic tools and assays for CK2 activity.
Mechanism of Action
CX-5279 exerts its effects by competitively inhibiting the ATP-binding site of CK2. This inhibition prevents CK2 from phosphorylating its substrates, thereby disrupting various cellular processes that rely on CK2 activity. The molecular targets of CX-5279 include the catalytic subunits of CK2, which are responsible for its kinase activity .
Comparison with Similar Compounds
Similar Compounds
CX-4945: Another CK2 inhibitor with a pyridine ring instead of the pyrimidine ring found in CX-5279.
CX-5011: A compound structurally similar to CX-5279, with a pyrimidine ring and improved selectivity for CK2.
Silmitasertib: A CK2 inhibitor with a different chemical structure but similar inhibitory activity.
Uniqueness of CX-5279
CX-5279 is unique due to its high selectivity and potency as a CK2 inhibitor. The presence of the pyrimidine ring in CX-5279 contributes to its specificity and distinguishes it from other CK2 inhibitors like CX-4945. Additionally, CX-5279 has shown promising results in preclinical studies, making it a valuable tool for further research and potential therapeutic applications .
Properties
Molecular Formula |
C22H16F3N5O2 |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
3-(cyclopropylamino)-5-[3-(trifluoromethyl)anilino]pyrimido[4,5-c]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C22H16F3N5O2/c23-22(24,25)12-2-1-3-14(9-12)27-19-18-16(10-26-21(30-18)28-13-5-6-13)15-7-4-11(20(31)32)8-17(15)29-19/h1-4,7-10,13H,5-6H2,(H,27,29)(H,31,32)(H,26,28,30) |
InChI Key |
UXZATHOFDZQOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=C3C4=C(C=C(C=C4)C(=O)O)N=C(C3=N2)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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